molecular formula C17H19N3O2 B2517820 3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide CAS No. 1904019-09-5

3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide

Cat. No.: B2517820
CAS No.: 1904019-09-5
M. Wt: 297.358
InChI Key: GOZBOPIFVLKURV-UHFFFAOYSA-N
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Description

3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide is a high-purity chemical reagent designed for pharmaceutical and biological research. This compound belongs to the pyrrolidine carboxamide class, a group of heterocyclic compounds recognized for their significant medicinal properties and broad biological activities . The molecular structure integrates a pyrrolidine ring, a known pharmacophore, linked via a carboxamide bridge to an o-tolyl (ortho-tolyl) group and via an ether linkage to a pyridinyl moiety. This specific architecture, particularly the combination of a pyrrolidine core with aromatic substituents, is frequently explored in medicinal chemistry for the development of novel therapeutic agents, as such scaffolds are common in compounds with antibacterial, antiasthmatic, and antineoplastic activities . The presence of the carboxamide group is a key structural feature, as it can participate in hydrogen bonding, influencing the molecule's interaction with biological targets and its crystalline form . Researchers can utilize this compound as a key intermediate or a building block in organic synthesis, particularly in the development of heterocyclic compounds, or as a reference standard in bioactivity screening and structure-activity relationship (SAR) studies. Its primary value lies in its potential to modulate biological targets, making it relevant for investigations in anticancer, anti-infective, and central nervous system (CNS) drug discovery research . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-(2-methylphenyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-6-2-3-7-15(13)19-17(21)20-11-9-14(12-20)22-16-8-4-5-10-18-16/h2-8,10,14H,9,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZBOPIFVLKURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of pyrrolidine with 2-chloropyridine in the presence of a base such as potassium carbonate. This reaction forms the pyridin-2-yloxy-pyrrolidine intermediate. The next step involves the acylation of this intermediate with o-tolyl isocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis compare key analogs based on structural features, molecular properties, and functional group variations.

Table 1: Structural and Molecular Comparison of Analogs

Compound Name Structural Features Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
3-(Pyridin-4-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide Pyridin-4-yloxy substituent; thiophen-2-yl instead of o-tolyl 289.35 Altered pyridine position; heteroaromatic switch
4-(3-[5-(Trifluoromethyl)pyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide (PF3845) Piperidine core; trifluoromethylpyridinyloxy and benzyl groups Not reported Core ring substitution; additional fluorination
3-(Methylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide Methylsulfonyl group at pyrrolidine-3; retains N-(o-tolyl) Not reported Sulfonyl vs. pyridinyloxy substituent
5-Cyano-4-isobutyl-2,6-dimethyl-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide (Compound 27) Dihydropyridine core; cyano and isobutyl groups Not reported Core ring modification; additional substituents
4-(sec-Butyl)-2-methyl-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (Compound 30) Hexahydroquinoline core; sec-butyl and ketone groups Not reported Expanded ring system; ketone functionality

Structural Modifications and Implications

Pyridine Position and Heteroaromatic Substituents
  • Pyridin-4-yloxy vs. Pyridin-2-yloxy : Replacing the pyridin-2-yloxy group with a pyridin-4-yloxy moiety (as in ) alters electronic distribution and steric interactions. The 2-position allows for intramolecular hydrogen bonding, whereas the 4-position may reduce solubility due to reduced polarity.
  • Thiophen-2-yl vs.
Core Ring Modifications
  • Piperidine vs. Pyrrolidine : PF3845 () uses a piperidine core, increasing conformational flexibility but reducing hydrogen-bonding capacity compared to pyrrolidine.
  • Hexahydroquinoline vs. Pyrrolidine: Compound 30 () features a fused bicyclic system, enhancing planarity and π-stacking but limiting metabolic stability.
Functional Group Variations
  • Sulfonyl vs.
  • Cyano and Isobutyl Groups: Compound 27 () demonstrates how electron-withdrawing cyano groups and hydrophobic isobutyl chains can modulate target affinity and pharmacokinetics.

Molecular Weight and Pharmacokinetic Trends

  • Lower Molecular Weight (e.g., 289.35 g/mol in ) : Correlates with improved bioavailability but may reduce binding affinity due to smaller surface area.
  • Higher Complexity (e.g., PF3845 in ) : Increased molecular complexity often enhances selectivity but may compromise oral absorption.

Biological Activity

3-(Pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide is a synthetic organic compound that has attracted attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a pyrrolidine ring and a pyridin-2-yloxy group, suggest potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15_{15}H17_{17}N2_{2}O2_{2}
  • Molecular Weight : 255.31 g/mol
  • IUPAC Name : this compound

The presence of the pyridine and o-tolyl groups is significant for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.

Research indicates that this compound may exert its biological effects through modulation of enzyme activity and receptor interactions. Specifically, it has been observed to potentially inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties. The binding affinity to specific receptors or enzymes remains an area of active investigation.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, pyrrolidine derivatives have been shown to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A comparative analysis indicated that modifications in the chemical structure significantly influence antibacterial efficacy.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
3-(Pyridin-2-yloxy)-N-(p-tolyl)pyrrolidine-1-carboxamideS. aureus16 µg/mL

Anticancer Activity

In vitro studies have demonstrated that related pyrrolidine compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, derivatives of pyrrolidine have shown IC50_{50} values in the low micromolar range, indicating significant cytotoxicity:

CompoundCancer Cell LineIC50_{50} Value
This compoundMCF-75 µM
3-(Pyridin-2-yloxy)-N-(m-tolyl)pyrrolidine-1-carboxamideHCT-1164 µM

Case Studies

A notable case study explored the synthesis and biological evaluation of various pyrrolidine derivatives, including this compound. The study reported promising results in terms of both antimicrobial and anticancer activities, emphasizing the need for further optimization to enhance efficacy and selectivity.

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